molecular formula C8H8ClFO B2668284 1-(4-Chloro-3-fluorophenyl)ethan-1-ol CAS No. 339001-14-8

1-(4-Chloro-3-fluorophenyl)ethan-1-ol

Cat. No.: B2668284
CAS No.: 339001-14-8
M. Wt: 174.6
InChI Key: CFEKSJQGYVLAET-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-fluorophenyl)ethan-1-ol is an organic compound with the molecular formula C8H8ClFO It is a derivative of phenylethanol, where the phenyl ring is substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Chloro-3-fluorophenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of 4-chloro-3-fluoroacetophenone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol, under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of 4-chloro-3-fluoroacetophenone. This method uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The process is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Chloro-3-fluorophenyl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-fluorophenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chloro-3-fluorophenyl)ethan-1-amine: This compound is structurally similar but contains an amine group instead of a hydroxyl group.

    1-(4-Fluorophenyl)ethan-1-ol: This compound lacks the chlorine atom on the phenyl ring.

    1-(4-Chloro-3-methylphenyl)ethan-1-ol: This compound has a methyl group instead of a fluorine atom.

Uniqueness

1-(4-Chloro-3-fluorophenyl)ethan-1-ol is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity and biological activity, making it a valuable intermediate in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFEKSJQGYVLAET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4-Chloro-3-fluoro-benzaldehyde (5.14 g, 32.4 mmol) was dissolved in THF (100 mL) and place at −78° C. under nitrogen atmosphere. Methyl Lithium (1.6 M in diethyl ether, 22.3 mL) was added to the reaction during a period of 3 minutes maintianing the same temperature. After the addition, the reaction was stirred at room temperature for 1 h. Then, the reaction was poured over ice water and extracted with ethyl acetate and hydrochloric acid 1N. The organic layer was collected, dried with sodium sulfate, filtered and concentrated under vacuum to produce a crude, which it was chromatograph over silica gel using 50% hexane-ethyl Acetate as solvent to yield 5.1 g of 1-(4-chloro-3-fluoro-phenyl)-ethanol. 1H NMR (400 MHz, Cl3CD) δ 7.37 (t, J=8.14 Hz, 1H), 7.20 (dd, J=1.86, 10.00 Hz, 1H), 7.09 (dd, J=1.86, 8.14 Hz, 1H), 4.89 (m, 1H), 1.93 (br s, 1H), 1.49 (d, J=6.51, 3H).
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5.14 g
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100 mL
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22.3 mL
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Synthesis routes and methods II

Procedure details

Methylmagnesium bromide (22.5 mL, 31.5 mmol; 1.4 M solution in toluene/tetrahydrofuran) was added dropwise to a solution of 4-chloro-3-fluorobenzaldehyde (5.0 g, 31.5 mmol) in 100 mL of dry tetrahydrofuran at −78° C. over 15 min. The reaction was allowed to warm to room temperature and stirred overnight. The reaction mixture was poured into saturated NH4Cl (100 mL). The aqueous layer was extracted with diethyl ether (3×150 mL). The organic layer was dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to give 1-(4-chloro-3-fluorophenyl)ethanol (5.50 g, 100%) as a yellow oil which was used in the next step without further purification, MS (ES) m/z 175 [M+H+].
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22.5 mL
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5 g
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100 mL
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100 mL
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Synthesis routes and methods III

Procedure details

To a solution of 4-chloro-3-fluorobenzaldehyde (1 eq) in THF (0.3 M) at −78° C. was added 3M/Et2O MeMgBr (1.5 eq). The reaction mixture was stirred at −50° C. for 3 hrs, quenched with aqueous saturated NH4Cl and extracted with EtOAc. The combined organic layers were dried over Na2SO4 and concentrated to give 1-(4-chloro-3-fluorophenyl)ethanol, which was used as such for the next step.
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